[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
This compound is a derivative of 3,4-Dimethoxyphenethylamine (DMPEA), an organic compound and analogue of the major human neurotransmitter dopamine . It is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of this compound involves a two-step procedure from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents . The process involves a BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .Molecular Structure Analysis
The structure of the compound was fully characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis . Its physicochemical parameters (Lipinski’s descriptors) were also calculated using the Molinspiration Cheminformatics software .Chemical Reactions Analysis
The compound is a specific inhibitor of human carboxylesterase-2 (hCE-2) . It may be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .Physical and Chemical Properties Analysis
The compound has a molecular weight of 223.2683 . The InChI string isInChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-2H3
.
Scientific Research Applications
Scientific Research Applications:
1. Lignin Acidolysis Studies
Research on the acidolysis of lignin model compounds, including those with methoxyphenyl groups, contributes to understanding the chemical breakdown of lignin, a major component of plant biomass. This knowledge is crucial for developing efficient methods for converting biomass into valuable chemicals and fuels. Studies on the mechanisms of bond cleavage during acidolysis highlight the complexity of reactions involving compounds with methoxyphenyl and chlorophenyl groups, which could be relevant to understanding the reactivity and applications of the compound (Yokoyama, 2015).
2. Environmental Impact of Chlorophenols
Chlorophenols, including those with chlorophenyl groups, have been extensively studied for their environmental impact, especially concerning their role as precursors to dioxins in waste incineration processes. Understanding the fate and effects of chlorophenols in the environment is essential for assessing the environmental risks associated with chlorinated organic compounds and for developing strategies to mitigate their impact (Peng et al., 2016).
3. Organic Thermoelectric Materials
Research on organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) and its composites, explores their potential for converting temperature differences into electrical voltage. This area of study is pertinent to the development of new energy harvesting technologies. The investigation of treatment methods to enhance the thermoelectric performance of such materials demonstrates the ongoing search for novel applications and improvements in material properties (Zhu et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-25-17-8-5-15(11-18(17)26-2)9-10-22-19(23)13-27-20(24)12-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDBLLTTNZYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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